5,7-dichloro-1H-indole-3-carbaldehyde
Overview
Description
5,7-Dichloro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
5,7-Dichloro-1H-indole-3-carbaldehyde, like other indole-3-carbaldehyde derivatives, is a precursor for the synthesis of biologically active molecules Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole-3-carbaldehyde, a related compound, acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells . This interaction stimulates the production of interleukin-22, which facilitates mucosal reactivity .
Biochemical Pathways
Indole-3-carbaldehyde and its derivatives are known to be involved in multicomponent reactions (mcrs), which offer access to complex molecules . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
5,7-dichloro-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells . Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell behavior and function . This compound has also been shown to alter gene expression patterns, which can result in the upregulation or downregulation of genes involved in critical cellular processes . Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby suppressing tumor growth . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound’s stability is influenced by environmental conditions, including temperature, pH, and exposure to light . Over time, this compound may degrade, leading to a reduction in its efficacy and potency . Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure resulting in more pronounced changes in cell behavior and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth and the modulation of immune responses . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can undergo biotransformation, resulting in the formation of metabolites with different biological activities . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, influencing its pharmacokinetics and pharmacodynamics . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its impact on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation . These interactions are critical for the compound’s biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-1H-indole-3-carbaldehyde typically involves the chlorination of 1H-indole-3-carbaldehyde. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the 5 and 7 positions of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5,7-dichloro-1H-indole-3-carboxylic acid.
Reduction: 5,7-dichloro-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-Dichloro-1H-indole-3-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for many indole derivatives with similar reactivity but lacking the chlorine atoms at positions 5 and 7.
5-Chloro-1H-indole-3-carbaldehyde: Similar structure but with only one chlorine atom, leading to different reactivity and applications.
7-Chloro-1H-indole-3-carbaldehyde: Another related compound with a single chlorine atom at a different position.
Uniqueness
5,7-Dichloro-1H-indole-3-carbaldehyde is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual chlorination can enhance its electrophilic nature, making it more reactive in certain chemical reactions compared to its mono-chlorinated counterparts .
Properties
IUPAC Name |
5,7-dichloro-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSDVDLMPRRISC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.